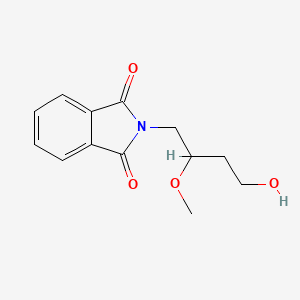
Ethyl 3-(2,4-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2,4-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves the reaction of 2,4-bis(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2,4-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2,4-bis(trifluoromethyl)phenyl)-3-oxopropanoate.
Reduction: Formation of ethyl 3-(2,4-bis(trifluoromethyl)phenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(2,4-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2,4-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The trifluoromethyl groups enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl ketones: Compounds with similar trifluoromethyl groups but different functional groups.
Bistriflimide: Another compound with trifluoromethyl groups, used in ionic liquids and as a catalyst.
Uniqueness
Ethyl 3-(2,4-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to the combination of its ester and hydroxyl functional groups along with the trifluoromethyl-substituted phenyl ring. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H12F6O3 |
|---|---|
Poids moléculaire |
330.22 g/mol |
Nom IUPAC |
ethyl 3-[2,4-bis(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C13H12F6O3/c1-2-22-11(21)6-10(20)8-4-3-7(12(14,15)16)5-9(8)13(17,18)19/h3-5,10,20H,2,6H2,1H3 |
Clé InChI |
GRHNDYVHKDYRIM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


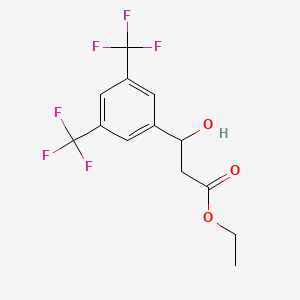

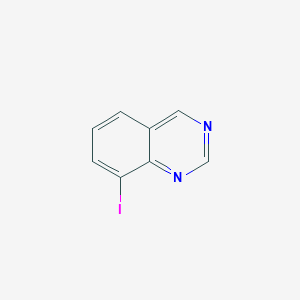
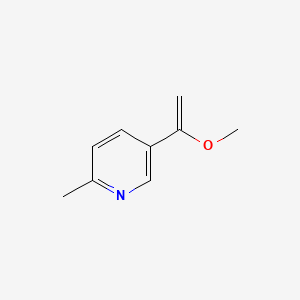

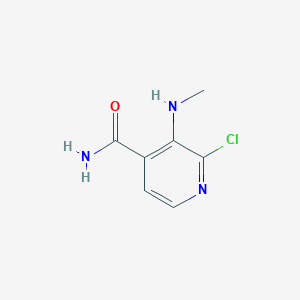
![1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer](/img/structure/B13672213.png)
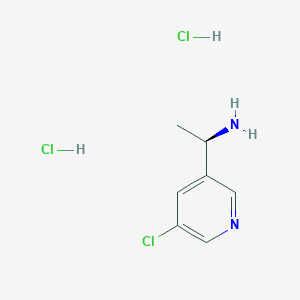
![7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672223.png)
![7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13672238.png)
![1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13672239.png)

![2-(Pyridin-2-yl)benzo[d]oxazol-4-amine](/img/structure/B13672250.png)
